Product packaging for L-Arginine-15N4 hydrochloride(Cat. No.:CAS No. 204633-95-4)

L-Arginine-15N4 hydrochloride

Número de catálogo: B120872
Número CAS: 204633-95-4
Peso molecular: 214.63 g/mol
Clave InChI: KWTQSFXGGICVPE-JYJSWXFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Arginine is an amino acid with a basic side group. In liver, arginine is cleaved to ornithine and urea. Isotope labeled amino acids are required for the production of isotopically labeled proteins.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN4O2 B120872 L-Arginine-15N4 hydrochloride CAS No. 204633-95-4

Propiedades

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-JYJSWXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Stable Isotope Labeling with L Arginine 15n4 Hydrochloride

Theoretical Basis of 15N Isotopic Enrichment in L-Arginine-15N4 Hydrochloride

The foundation of stable isotope labeling lies in the use of non-radioactive isotopes, which are variants of elements containing the same number of protons but a different number of neutrons. caymanchem.com In the case of this compound, the nitrogen atoms (¹⁴N) are replaced with the heavier stable isotope, nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com The designation "-15N4" signifies that all four nitrogen atoms within the L-arginine molecule have been substituted with the ¹⁵N isotope. sigmaaldrich.com

This isotopic substitution results in a predictable increase in the molecular mass of the amino acid. The molecular weight of this compound is 214.64 g/mol . sigmaaldrich.com This mass shift is the key principle that allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry. creative-biolabs.com When incorporated into peptides and proteins, this mass difference is maintained, enabling the relative or absolute quantification of protein abundance between different experimental conditions. carlroth.com The high isotopic purity, often exceeding 98%, ensures the accuracy and reliability of these measurements. scbt.com

Table 1: Properties of this compound
PropertyValueReference
CAS Number204633-95-4 sigmaaldrich.com
Molecular FormulaC₆H₁₅Cl¹⁵N₄O₂ scbt.com
Molecular Weight214.64 g/mol sigmaaldrich.com
Isotopic Purity≥98 atom % ¹⁵N scbt.com

Mechanisms of this compound Incorporation into Biological Macromolecules and Metabolites

The utility of this compound as a tracer lies in its metabolic incorporation into cellular components. In techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where the natural L-arginine is replaced with this compound. fishersci.fi As cells proliferate and synthesize new proteins, they utilize this "heavy" arginine, effectively labeling the entire proteome. creative-biolabs.com This in vivo metabolic incorporation ensures that the labeled amino acid is integrated into proteins through the natural translational machinery, resulting in a distinct mass shift in peptides containing arginine. fishersci.fi

Beyond its role in protein synthesis, L-arginine is a central node in various metabolic pathways. Consequently, the ¹⁵N label from this compound can be traced into a range of downstream metabolites. The primary metabolic fates of L-arginine include:

Nitric Oxide Synthesis: L-arginine is a substrate for nitric oxide synthase (NOS), which catalyzes its conversion to L-citrulline and nitric oxide (NO), a critical signaling molecule. scbt.commedchemexpress.com

Urea (B33335) Cycle: In the liver, arginase acts on L-arginine to produce urea and L-ornithine, a key step in the detoxification of ammonia. dv-expert.org

Creatine (B1669601) Synthesis: L-arginine is a precursor for the synthesis of creatine, an essential molecule for energy buffering in muscle and brain tissue. caymanchem.com

Polyamine Synthesis: L-ornithine, derived from arginine, can be decarboxylated to produce polyamines, which are crucial for cell growth and proliferation.

Proline and Glutamate Synthesis: L-ornithine can also serve as a precursor for the synthesis of other amino acids, including proline and L-glutamate. caymanchem.com

The incorporation of ¹⁵N into these various metabolites allows researchers to trace the flux through these critical biochemical pathways, providing a dynamic view of cellular metabolism.

Table 2: Mass Shift of Peptides Containing L-Arginine-15N4
Number of Arginine Residues per PeptideResulting Mass Shift (Da)Reference
1+4 eurisotop.com
2+8 eurisotop.com
3+12 eurisotop.com

L Arginine 15n4 Hydrochloride in Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Methodology

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics. eurisotop.com The core principle of SILAC involves replacing a standard "light" amino acid in cell culture medium with a non-radioactive, "heavy" stable isotope-labeled counterpart. sigmaaldrich.com The heavy amino acid is incorporated into all newly synthesized proteins during translation. nih.gov Because the stable isotope-labeled amino acids are biochemically identical to their natural analogs, their incorporation does not affect cell morphology, growth, or signaling pathways. fishersci.comthermofisher.com

L-Arginine-15N4 hydrochloride, in which the four nitrogen atoms in the guanidinium (B1211019) group of arginine are replaced with the heavy isotope ¹⁵N, is a key reagent in this methodology. eurisotop.com It is typically used in combination with a heavy lysine (B10760008) analog. This dual-labeling approach is particularly effective because trypsin, the most common enzyme used in proteomic sample preparation, cleaves proteins C-terminal to arginine and lysine residues. This ensures that nearly every resulting peptide analyzed by the mass spectrometer will contain a single labeled amino acid, simplifying quantitative analysis. nih.gov

When two cell populations, one grown in "light" media and the other in "heavy" media containing this compound, are compared, their proteins become distinguishable by mass spectrometry. yale.eduyale.edu After an experiment (e.g., drug treatment of one cell population), the cell lysates are combined in a 1:1 ratio. carlroth.com Subsequent processing and analysis by MS reveal peptide pairs that are chemically identical but differ in mass due to the incorporated isotope. The mass difference for a peptide containing this compound is +10 Daltons (Da) compared to its light counterpart. eurisotop.com The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. carlroth.com

Design of SILAC Experiments utilizing this compound

The design of a SILAC experiment is dictated by the number of conditions being compared. This compound is integral to both simple duplex (2-state) and more complex multiplex (3-state) experimental setups.

Duplex (2-plex) SILAC: This is the most common experimental design, used to compare a single treatment or condition against a control.

"Light" Condition: Cells are cultured in a medium containing the natural, unlabeled L-arginine and L-lysine.

"Heavy" Condition: Cells are cultured in a medium where the standard arginine and lysine have been replaced with heavy isotope-labeled versions. For arginine, this is often L-Arginine-¹³C₆,¹⁵N₄ hydrochloride, which provides a 10 Da mass shift. researchgate.net For lysine, a common choice is L-Lysine-¹³C₆,¹⁵N₂ dihydrochloride, which gives an 8 Da mass shift. nih.gov

Triplex (3-plex) SILAC: This advanced design allows for the simultaneous comparison of three different cellular states. This is achieved by introducing a "medium" labeled state in addition to the "light" and "heavy" states. This compound typically serves as the "heavy" label.

The table below outlines a common configuration for a triplex SILAC experiment.

Labeling StateArginine IsotopeLysine IsotopeMass Shift (Arginine)Mass Shift (Lysine)
Light (L) Unlabeled L-ArginineUnlabeled L-Lysine0 Da0 Da
Medium (M) L-Arginine-¹³C₆ hydrochlorideL-Lysine-4,4,5,5-D₄ dihydrochloride+6 Da+4 Da
Heavy (H) L-Arginine-¹³C₆,¹⁵N₄ hydrochlorideL-Lysine-¹³C₆,¹⁵N₂ dihydrochloride+10 Da+8 Da
This table illustrates a typical combination of isotopic labels used in a 3-plex SILAC experiment, enabling the comparison of three distinct cell populations in a single mass spectrometry run. eurisotop.comthermofisher.com

Efficiency and Uniformity of this compound Label Incorporation in Cellular Proteomes

For accurate quantification, the incorporation of the heavy labeled amino acids, including this compound, must be uniform and complete, ideally exceeding 95-97%. nih.govthermofisher.com Incomplete labeling can skew the calculated protein ratios, as the signal from unlabeled peptides in the "heavy" sample can artificially inflate the signal in the "light" channel. nih.gov

To achieve full incorporation, cells must be cultured in the SILAC medium for a sufficient period, typically requiring at least five to six cell divisions. nih.govresearchgate.net For slower-growing or non-dividing primary cells, this can be a challenge. nih.gov Researchers typically verify the incorporation efficiency by analyzing a small aliquot of protein from the heavy-labeled cells before proceeding with the full experiment. yale.eduyale.edu

A significant challenge affecting the uniformity of labeling is the metabolic conversion of arginine to other amino acids, most notably proline. nih.gov In some cell lines, the enzymatic conversion of heavy this compound into heavy proline can occur. researchgate.net This creates an issue where proline-containing peptides also show a mass shift, which complicates data analysis and compromises quantitative accuracy by splitting the heavy peptide ion signal. researchgate.netnih.gov A widely adopted and effective solution is to supplement the SILAC culture medium with a high concentration of unlabeled L-proline. researchgate.netnih.gov This addition effectively suppresses the endogenous pathway for proline synthesis from arginine, preventing the unwanted conversion without affecting the primary labeling. nih.gov

Comparative Analysis of Protein Abundance and Turnover using this compound

This compound is fundamental to the two primary applications of SILAC: the comparative analysis of protein abundance and the measurement of protein turnover dynamics.

Protein Abundance: In a standard SILAC experiment, the ratio of mass spectrometer signal intensities between the heavy (containing this compound) and light peptide pairs provides a direct measure of the relative protein abundance between the two samples. For example, a heavy-to-light ratio of 2.0 indicates that the protein is twofold more abundant in the experimental condition compared to the control. This approach enables the quantification of thousands of proteins in a single experiment, providing a global snapshot of changes in the proteome. carlroth.com

Protein Turnover: "Dynamic SILAC" or "pulse-SILAC" experiments use this compound to measure the rates of protein synthesis and degradation. In a typical setup, cells initially grown in light media are abruptly switched to heavy SILAC media. thermofisher.com Samples are then collected at various time points following the switch. By measuring the ratio of heavy to light peptides over time, researchers can determine the rate at which newly synthesized (heavy) proteins replace the old (light) ones. This data is used to calculate protein half-lives on a proteome-wide scale. nih.gov Such studies have been performed in various cell types, including human B-cells, monocytes, and mouse neurons, to determine protein half-lives for thousands of proteins. nih.gov

The table below summarizes protein turnover data from a dynamic SILAC study, highlighting the range of protein stability observed in different primary cell types.

Cell TypeNumber of Proteins QuantifiedNotable Finding
NK Cells 4,667Slowest overall turnover, with 210 proteins having half-lives >500 hours. nih.gov
Mouse Neurons 6,534Only 4 proteins observed with half-lives >500 hours. nih.gov
Monocytes 5,699Displayed turnover rates between those of NK cells and B-cells. nih.gov
B-Cells 5,873Showed good correlation in relative protein half-lives when compared to monocytes. nih.gov
This table presents findings from a large-scale protein turnover study utilizing heavy isotope-labeled arginine and lysine to demonstrate how protein dynamics vary across different non-dividing primary cell types. nih.gov

Investigation of Protein Dynamics and Post-Translational Modifications

Beyond static abundance measurements, SILAC with this compound is a powerful tool for investigating the dynamics of protein interactions and the regulation of post-translational modifications (PTMs). By enabling accurate quantification, it allows researchers to see how cellular perturbations affect these complex processes.

For example, quantitative immunoprecipitation combined with SILAC (QUICK) can be used to study changes in protein-protein interactions. In this method, a protein of interest is immunoprecipitated from both light and heavy SILAC-labeled cell populations that have been subjected to different conditions. The relative quantification of co-precipitated proteins reveals how the interaction landscape of the target protein changes in response to the stimulus.

Furthermore, this compound is instrumental in the quantitative analysis of PTMs, such as methylation and phosphorylation. Arginine methylation is a crucial PTM involved in transcriptional regulation and RNA metabolism. nih.gov By combining SILAC with enrichment strategies for modified peptides (e.g., using antibodies specific to methylated arginine), researchers can quantify how the occupancy of specific methylation sites changes under different conditions, such as during transcriptional arrest. nih.gov This provides insights into the dynamic regulation of these modifications and their functional consequences.

Advanced Proteomic Strategies Employing this compound

The versatility of this compound extends to its use in more advanced and complex proteomic workflows designed to increase throughput and depth of analysis. One prominent example is the combination of dynamic SILAC with isobaric labeling, such as Tandem Mass Tags (TMT).

This approach, known as pulsed SILAC-TMT, combines the metabolic labeling of dynamic SILAC with the chemical TMT labeling of peptides. nih.gov In this workflow, cells are pulse-labeled with heavy arginine and lysine over a time course, as in a standard dynamic SILAC experiment. However, peptides from each time point are then chemically labeled with a different TMT reagent. These TMT-labeled samples can then be combined and analyzed in a single high-resolution mass spectrometry run. nih.gov

This strategy offers several advantages:

Multiplexing: It allows for the analysis of many time points (e.g., ten or more) in a single experiment, providing higher resolution for turnover rate calculations. nih.gov

Elimination of Missing Values: It ensures that quantitative data is obtained for each peptide across all time points, which can be a problem in standard SILAC experiments, thereby improving the accuracy of turnover measurements. nih.gov

Proteoform Analysis: The high data completeness and reproducibility facilitate the study of turnover rates for different proteoforms, such as splice variants or proteins with different PTMs. nih.gov

This powerful combination of metabolic and chemical labeling, enabled by reagents like this compound, pushes the boundaries of quantitative proteomics, allowing for a more detailed and accurate understanding of complex protein dynamics within the cell. nih.gov

L Arginine 15n4 Hydrochloride in Metabolic Flux Analysis and Metabolomics

Isotopic Tracing of L-Arginine Metabolism Pathways

Isotopic tracing with L-Arginine-¹⁵N4 hydrochloride is a powerful technique to map the flow of nitrogen atoms from arginine through various interconnected metabolic pathways. nih.gov By introducing the ¹⁵N4-labeled arginine into a biological system, such as cultured cells or an in vivo model, scientists can track the appearance of the ¹⁵N label in downstream metabolites. This provides a dynamic view of metabolic fluxes, which are the rates of conversion between metabolites, offering deeper insights than static measurements of metabolite concentrations alone. nih.gov

The catabolism of arginine proceeds through several key enzymatic pathways, and ¹⁵N4 labeling is instrumental in quantifying their relative contributions. The primary catabolic routes include the arginase and arginine decarboxylase pathways.

Arginase Pathway: Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). When L-Arginine-¹⁵N4 is the substrate, the ¹⁵N labels are distributed between the products. This process is central to the urea cycle, which is crucial for the detoxification of ammonia. Tracing studies in organisms like Schizosaccharomyces pombe have shown that under certain conditions, arginine is extensively catabolized, leading to the incorporation of the "heavy" isotope label into other amino acids. researchgate.netresearchgate.net By measuring the rate of ¹⁵N-labeled urea or ¹⁵N-labeled ornithine production, researchers can determine the flux through the arginase pathway.

Other Catabolic Routes: Arginine can also be a precursor for the synthesis of other molecules like creatine (B1669601) (via arginine:glycine amidinotransferase) and polyamines (via ornithine decarboxylase, which acts on ornithine produced from arginine). The ¹⁵N4 label allows for the tracing and quantification of nitrogen flow into these critical biosynthetic pathways.

The table below summarizes the distribution of ¹⁵N labels in the primary arginase-mediated catabolic reaction.

Enzyme Substrate Products Fate of ¹⁵N Labels
ArginaseL-Arginine-¹⁵N4L-Ornithine-¹⁵N2, Urea-¹⁵N2Two ¹⁵N atoms are incorporated into the L-ornithine molecule, and two ¹⁵N atoms are incorporated into the urea molecule.

This interactive table details the enzymatic breakdown of L-Arginine-¹⁵N4.

The Nitric Oxide Synthase (NOS) pathway is a critical signaling pathway where L-arginine is converted to L-citrulline and nitric oxide (NO), a key signaling molecule in vascular regulation, neurotransmission, and immune responses. sigmaaldrich.comfrontiersin.org L-Arginine-¹⁵N4 hydrochloride is a powerful tracer for quantifying the activity of the three NOS isoforms (nNOS, eNOS, iNOS). nih.govmdpi.com

In this reaction, one of the terminal guanidino nitrogens of arginine is oxidized to form NO. researchgate.net When L-[guanidino-¹⁵N2]arginine is used, the resulting NO and L-citrulline each contain one ¹⁵N atom. nih.govnih.gov This allows for the direct measurement of NO synthesis by quantifying the production of ¹⁵N-labeled citrulline or the stable end-products of NO, ¹⁵N-nitrite (NO₂⁻) and ¹⁵N-nitrate (NO₃⁻), in biological fluids like plasma or urine. nih.govnih.gov

Research using this tracer approach has provided quantitative insights into NO production in various physiological and pathological states. For instance, a study in healthy men determined that the rate of whole-body NO synthesis was approximately 0.96 µmol·kg⁻¹·hr⁻¹. nih.gov Another study using an L-[¹⁵N]arginine bolus injection found that patients with noncomplicated type 2 diabetes had a decreased conversion of arginine to NO compared to healthy controls, highlighting a potential mechanism for endothelial dysfunction in diabetes. nih.gov

Parameter Measured Healthy Controls Type 2 Diabetic Patients Finding
NO Synthesis from Arginine (Compartmental Analysis)HigherLower (P=0.1208)Decreased conversion of arginine to NO in diabetic patients. nih.gov
NO Synthesis from Arginine (Noncompartmental Analysis)HigherLower (P=0.05)Statistically significant reduction in NO synthesis in diabetic patients. nih.gov

This interactive table presents findings from a comparative study on NO synthesis using ¹⁵N-arginine tracers.

Arginine metabolism is intricately connected with other metabolic cycles, including the urea cycle and the citrulline-NO cycle. embopress.orgresearchgate.net L-Arginine-¹⁵N4 tracing is essential for dissecting these interactions.

Citrulline-NO Cycle: The L-citrulline produced by the NOS enzyme can be recycled back to L-arginine by the sequential action of argininosuccinate (B1211890) synthetase (ASS1) and argininosuccinate lyase (ASL). frontiersin.org This salvage pathway is crucial for maintaining the arginine supply for sustained NO production, especially when extracellular arginine is limited. Using ¹⁵N4-arginine allows researchers to track the label from arginine to citrulline and back to arginine, quantifying the flux through this recycling pathway.

Quantitative Metabolomics with L-Arginine-15N4 Hydrochloride as an Internal Standard

In quantitative metabolomics, the precise measurement of metabolite concentrations is paramount. L-Arginine-¹⁵N4 hydrochloride serves as an ideal internal standard for the quantification of endogenous L-arginine and related metabolites by mass spectrometry. isotope.comisotope.comnih.gov

The principle involves adding a known amount of the "heavy" L-Arginine-¹⁵N4 to a biological sample before processing. This standard co-elutes with the endogenous "light" L-arginine during chromatographic separation but is detected as a distinct ion with a higher mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov By comparing the peak area of the endogenous analyte to the peak area of the internal standard, analysts can accurately calculate the concentration of the endogenous L-arginine. This method corrects for variability introduced during sample preparation, extraction, and instrument analysis, thereby ensuring high accuracy and precision. iu.edu

Characteristic Description Relevance of L-Arginine-¹⁵N4 Hydrochloride
Chemical Identity Should be chemically identical or highly similar to the analyte.As an isotopologue of L-arginine, it shares the same chemical properties, ensuring similar behavior during extraction and chromatography.
Mass Difference Must be distinguishable from the analyte by the mass spectrometer.The +4 Da mass shift due to the four ¹⁵N atoms provides a clear and unambiguous separation from the natural isotope.
Purity Must be of high isotopic and chemical purity.High purity ensures that the standard does not interfere with the measurement of the analyte and that its concentration is known accurately.
Absence in Sample Should not be naturally present in the sample.The ¹⁵N4 labeled form is not naturally occurring, preventing background interference.

This interactive table outlines the properties of L-Arginine-¹⁵N4 hydrochloride as an internal standard.

Methodological Approaches for ¹⁵N4-Based Metabolic Flux Quantification

Quantifying metabolic fluxes using L-Arginine-¹⁵N4 requires sophisticated analytical techniques, primarily mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): This is the most common approach. It is typically coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov

LC-MS: This method is widely used for analyzing amino acids and their derivatives from biological extracts. nih.gov The instrument measures the mass-to-charge ratio of the parent molecule and its fragments, allowing for the determination of the mass isotopomer distribution (i.e., the relative abundance of molecules with different numbers of ¹⁵N atoms). This distribution data is then used in computational models to calculate metabolic fluxes. nih.gov

GC-MS: This technique can be used to measure ¹⁵N enrichment in key metabolites like nitrite (B80452) and nitrate (B79036) after chemical derivatization, providing a robust method for quantifying NO production. nih.gov

Computational Modeling: The raw data on isotopic enrichment obtained from MS or NMR is analyzed using metabolic flux analysis (MFA) software. researchgate.net These programs use mathematical models of the metabolic network to estimate the flux rates that best explain the observed labeling patterns. More advanced approaches, such as combined ¹³C-¹⁵N-MFA, can simultaneously resolve carbon and nitrogen fluxes, providing a comprehensive view of cellular metabolism. nih.gov

L Arginine 15n4 Hydrochloride in Structural Biology and Biomolecular Characterization

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique properties of the ¹⁵N nucleus, including its spin of 1/2 and sensitivity to the chemical environment, make L-Arginine-15N4 hydrochloride an invaluable asset for a variety of NMR experiments. The labeling of all four nitrogen atoms—the alpha-amino nitrogen (Nα) and the three side-chain nitrogens (Nδ, Nε, and Nη)—provides multiple spectroscopic handles to probe the structure and function of arginine residues, which are frequently involved in critical biological processes such as ligand binding, catalysis, and protein-protein interactions.

The introduction of ¹⁵N labels into arginine residues allows for the acquisition of heteronuclear NMR spectra, such as the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, producing a unique peak for each ¹⁵N-¹H pair. For an arginine residue labeled with this compound, signals can potentially be observed for the backbone amide and the side-chain Nε-Hε and Nη-Hη groups.

These spectra are highly sensitive to the local environment, and changes in the chemical shifts of the arginine ¹⁵N and ¹H nuclei can provide detailed information about:

Secondary Structure: The chemical shifts of backbone amides are indicative of the protein's secondary structure elements, such as alpha-helices and beta-sheets.

Hydrogen Bonding: The involvement of the guanidinium (B1211019) group's protons in hydrogen bonds leads to significant changes in their chemical shifts, providing direct evidence of such interactions.

Side-Chain Dynamics: The rates of chemical exchange of the side-chain protons with the solvent can be monitored, offering insights into the accessibility and dynamics of the arginine side chain. nih.gov Furthermore, NMR relaxation experiments that measure parameters like T1, T2, and the heteronuclear NOE can quantify the motion of the arginine side chain on picosecond to nanosecond timescales.

A key advantage of using ¹⁵N-labeled arginine is the ability to overcome spectral overlap that can be a significant challenge in proton-only NMR spectra of large proteins. By spreading out the signals into a second dimension, the individual resonances of arginine residues can be resolved and assigned.

Table 1: Representative ¹⁵N Relaxation Parameters for Arginine Side Chains in Different Dynamic States. This table illustrates how ¹⁵N relaxation data can be used to infer the motional properties of arginine side chains.

Arginine ResidueLocationT1 (s)T2 (ms)Heteronuclear NOEInferred Dynamics
Arg-25Buried Core1.2500.85Restricted Motion
Arg-68Flexible Loop0.81500.60High Flexibility
Arg-112Binding Site1.0800.75Partially Restricted

Probing Ligand Binding and Conformational Transitions via 15N4 Labeling

The chemical shifts of the ¹⁵N nuclei in arginine are exquisitely sensitive to changes in their electronic environment. This property makes this compound an excellent probe for studying ligand binding and conformational changes in proteins. When a ligand binds to a protein, the chemical shifts of the arginine residues at or near the binding site will often be perturbed. This phenomenon, known as Chemical Shift Perturbation (CSP), is a powerful tool for:

Mapping Binding Sites: By monitoring the changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon the addition of an unlabeled ligand, the residues involved in the interaction can be identified. Arginine residues are often key components of binding pockets, and their signals can provide crucial information for mapping the binding interface.

Determining Binding Affinities: By titrating a ligand into a solution of a ¹⁵N-labeled protein and monitoring the chemical shift changes, a binding curve can be generated. From this curve, the dissociation constant (Kd) of the protein-ligand complex can be determined.

Characterizing Conformational Changes: Ligand binding can induce conformational changes in a protein, which can be detected as chemical shift perturbations for residues both within and distant from the binding site. The ¹⁵N4 labeling of arginine provides multiple probes within a single residue to monitor these changes.

Table 2: Example of Chemical Shift Perturbations (CSPs) for Arginine Residues Upon Ligand Binding. This table demonstrates how CSP data can be used to identify residues at a binding interface.

Arginine ResidueBackbone Amide CSP (ppm)Side Chain Nε-Hε CSP (ppm)Side Chain Nη-Hη CSP (ppm)Conclusion
Arg-150.020.010.03Not in binding site
Arg-470.350.520.41Directly involved in binding
Arg-910.110.050.08Near binding site (allosteric effect)

Isotope-Edited and Isotope-Filtered NMR Techniques

This compound is instrumental in advanced NMR techniques known as isotope-edited and isotope-filtered spectroscopy. These methods are particularly useful for studying large protein complexes.

Isotope-Edited NMR: In this approach, only the signals from the ¹⁵N-labeled parts of the molecule are observed. For example, in a complex of a ¹⁵N-arginine-labeled protein and an unlabeled binding partner, an isotope-edited experiment would exclusively show the signals from the protein. This allows for the unambiguous study of the protein's structure and dynamics within the complex, free from interference from the signals of the binding partner. A common application is the ¹⁵N-edited NOESY experiment, which provides distance constraints between protons attached to ¹⁵N atoms and other protons in the complex, aiding in the determination of the three-dimensional structure of the complex.

Isotope-Filtered NMR: Conversely, isotope-filtered experiments are designed to suppress signals from the ¹⁵N-labeled parts of the molecule, allowing for the observation of only the unlabeled components. For instance, in the same complex of a ¹⁵N-arginine-labeled protein and an unlabeled ligand, an isotope-filtered experiment would show only the signals from the ligand. This is particularly powerful for confirming the binding of a ligand and for determining its conformation when bound to the protein, as the broad signals from the large protein are filtered out.

The use of this compound in these techniques provides a high degree of specificity, allowing researchers to focus on the role of arginine residues in mediating interactions and maintaining the structural integrity of large biomolecular assemblies.

Analytical Methodologies for L Arginine 15n4 Hydrochloride Derived Biomolecules

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotope-labeled compounds due to its high sensitivity, specificity, and ability to differentiate molecules based on their mass-to-charge ratio. The introduction of the heavy isotope ¹⁵N from L-Arginine-15N4 hydrochloride into biomolecules results in a predictable mass shift, facilitating their distinction from their unlabeled counterparts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a robust analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly well-suited for the analysis of complex biological mixtures containing metabolites derived from this compound. nih.gov

The workflow for LC-MS-based metabolite profiling typically involves the administration of this compound to a biological system, followed by sample collection, extraction of metabolites, and analysis by LC-MS. The liquid chromatography step separates the various metabolites based on their physicochemical properties, such as polarity and size. As the separated metabolites elute from the chromatography column, they are ionized and introduced into the mass spectrometer. The mass spectrometer then detects and quantifies both the labeled and unlabeled forms of the metabolites.

A key advantage of using this compound is the ability to perform metabolic flux analysis. By monitoring the rate of incorporation of the ¹⁵N label into downstream metabolites over time, researchers can quantitatively analyze the activities of various metabolic pathways involving arginine. For instance, the conversion of L-Arginine-15N4 to L-Citrulline-15N3 and nitric oxide can be traced to study the activity of nitric oxide synthase (NOS). nih.gov

Method validation is a critical aspect of LC-MS analysis to ensure the accuracy and reliability of the results. This includes assessing the method's linearity, precision, accuracy, and robustness. iu.edu The table below presents typical validation parameters for an LC-MS/MS method for the simultaneous quantification of L-arginine and its metabolites.

ParameterArginineCitrullineOrnithine
Intra-assay Accuracy (%)90.5–108.095.7–105.994.7–104.1
Intra-assay Precision (RSD %)1.3–3.21.1–4.41.1–2.7
Inter-assay Accuracy (%)90.3–95.396.6–103.895.1–102.8
Inter-assay Precision (RSD %)1.8–4.31.4–5.21.8–3.0

Tandem Mass Spectrometry (MS/MS) for Peptide Identification and Quantification in Proteomics

Tandem mass spectrometry (MS/MS) is an indispensable tool in proteomics for the identification and quantification of proteins. In the context of this compound, it is used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) L-arginine, while another is grown in a medium with a "heavy" isotope-labeled arginine, such as L-Arginine-13C6,15N4 hydrochloride. isotope.com While this compound can also be used, the combination with ¹³C is common in SILAC.

After cell growth and protein extraction, the samples are combined, and the proteins are enzymatically digested into peptides. These peptides are then analyzed by LC-MS/MS. In the first stage of mass spectrometry (MS1), the mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label. The ratio of the intensities of the heavy and light peptide peaks provides a quantitative measure of the relative abundance of the protein in the two cell populations.

In the second stage (MS2), specific peptide ions are isolated and fragmented. The resulting fragment ion spectra provide information about the amino acid sequence of the peptide, which is then used to identify the protein from which it originated.

A challenge in using labeled arginine in SILAC is the metabolic conversion of arginine to proline, which can lead to inaccuracies in quantification. uu.nlnih.gov This conversion results in the appearance of the heavy isotope label in proline-containing peptides, complicating the analysis. Methodological adjustments, such as using ¹⁵N₄-arginine in the "light" condition and ¹³C₆,¹⁵N₄-arginine in the "heavy" condition, can provide an internal correction for this conversion. uu.nl The table below illustrates the impact of arginine-to-proline conversion on peptide isotopic distribution.

PeptideExpected Heavy IsotopologueObserved Isotopologues due to Conversion
Peptide with one Arginine and one Proline[M+10] (from ¹³C₆,¹⁵N₄-Arg)[M+10] and [M+6] (from ¹³C₅,¹⁵N₁-Pro)
Peptide with one Arginine and two Prolines[M+10][M+10], [M+11], and [M+12]

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurement

High-resolution mass spectrometry (HRMS) offers the capability to measure the mass of ions with very high accuracy. This is particularly advantageous when working with isotopically labeled compounds like this compound, as it allows for the precise determination of isotopic enrichment and the resolution of isobaric interferences.

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between molecules with very small mass differences. This is crucial for accurately quantifying the incorporation of the ¹⁵N label into various biomolecules and for differentiating the labeled species from other naturally occurring isotopes (e.g., ¹³C).

Advanced Spectroscopic Methods Complementary to Isotopic Labeling

While mass spectrometry is a dominant technique, other spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary and valuable information when analyzing biomolecules derived from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The incorporation of ¹⁵N from this compound into proteins and peptides can be directly observed by ¹⁵N NMR. acs.orgnih.gov The ¹⁵N nucleus is NMR-active, and its chemical shift is sensitive to the local chemical environment.

By analyzing the ¹⁵N NMR spectra of a protein labeled with this compound, researchers can gain insights into the structure and function of arginine residues. For example, changes in the ¹⁵N chemical shifts of arginine side-chain nitrogens can indicate their involvement in hydrogen bonding, salt bridges, or ligand binding. nih.govucl.ac.uk

Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used to correlate the chemical shifts of the ¹⁵N nuclei with their attached protons. This provides residue-specific information and allows for the assignment of signals to specific arginine residues within the protein sequence. ligsciss.com The development of specialized NMR pulse sequences allows for the detailed characterization of the arginine side-chain guanidinium (B1211019) group, which is often involved in crucial molecular interactions. nih.gov The synthesis of selectively labeled arginine with ¹³C, ²H, and ¹⁵N isotopes further enhances the power of NMR for studying protein conformation and interactions. nih.govnih.gov

Experimental Design and Methodological Considerations for Research with L Arginine 15n4 Hydrochloride

Selection and Optimization of Biological Models (In Vitro and In Vivo Systems)

The choice of a biological model is a critical first step that dictates the scope and relevance of research findings. Both in vitro and in vivo systems offer unique advantages for studying arginine metabolism with L-Arginine-15N4 hydrochloride.

In Vitro Systems: Cell culture models provide a controlled environment to investigate specific cellular and molecular mechanisms without the complexities of systemic metabolism. A variety of cell lines have been employed in studies with labeled arginine, each selected for its specific physiological characteristics. For example, human vascular endothelial cells (e.g., EA.hy926) are used to explore the "arginine paradox," where extracellular arginine preferentially fuels nitric oxide (NO) synthesis despite high intracellular concentrations. creative-proteomics.com Other common models include hepatocyte cell lines (e.g., BNL CL2) and adipocytes (e.g., 3T3 L1) to study the influence of arginine on metabolic signaling pathways. nih.gov

A primary technique used in these models is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgspringernature.com In SILAC, cells are cultured in specialized media where the natural ("light") arginine is replaced with a "heavy" isotopically labeled version, such as this compound or, more commonly in proteomics, L-Arginine-13C6,15N4 hydrochloride. yale.edusigmaaldrich.comthermofisher.com Optimization of SILAC protocols requires ensuring complete incorporation of the labeled amino acid, which typically necessitates passaging the cells for at least five doublings in the heavy medium. springernature.comthermofisher.com

In Vivo Systems: Animal models, particularly mice, are indispensable for understanding arginine metabolism at the whole-body and inter-organ levels. nih.gov Studies using multicatheterized mice allow for the infusion of this compound and subsequent sampling from different vascular sites to measure organ-specific arginine uptake, production, and conversion. nih.gov This approach has revealed significant strain and gender differences in arginine metabolism, highlighting the importance of model selection. For instance, FVB and C57BL6/J mice exhibit different metabolic responses to endotoxemia, affecting whole-body arginine clearance and organ-specific metabolism. nih.gov Techniques like pseudoprimed infusion-dosing have been developed to achieve a steady state of the labeled arginine, enabling the tracing of its metabolites in various tissues, including the brain. acs.org

The selection of the model system must be tailored to the specific research question, balancing the mechanistic detail afforded by in vitro systems with the physiological relevance of in vivo models.

Table 1: Comparison of Biological Models for this compound Research

Model Type Specific Examples Key Research Applications Advantages Considerations
In Vitro EA.hy926 (Endothelial Cells) creative-proteomics.com Nitric oxide synthesis, Arginine transport High degree of control, Mechanistic insights Lacks systemic context, Potential for metabolic artifacts
BNL CL2 (Hepatocytes), 3T3 L1 (Adipocytes) nih.gov Metabolic signaling pathways Isolate direct cellular effects May not reflect in vivo cell-cell interactions
Embryonic Stem Cells (ESCs) nih.gov Developmental biology, Proteomics Study of pluripotency, Feeder-free culture possible Sensitive to culture conditions, Arginine-to-proline conversion
In Vivo FVB and C57BL6/J Mice nih.gov Whole-body & inter-organ metabolism, Sepsis Physiological relevance, Systemic interactions Complex, Invasive procedures (catheterization)
APOE4/huNOS2 Mice acs.org Alzheimer's disease research, Brain metabolism Disease-specific context, In vivo pathway activity Higher cost and complexity, Ethical considerations

Development and Refinement of Labeling Protocols for Diverse Experimental Contexts

The design of the labeling protocol is crucial for achieving the experimental goals, whether it's quantifying protein turnover, measuring metabolic flux, or tracing the fate of nitrogen atoms.

In in vitro SILAC experiments, the standard protocol involves replacing light arginine and lysine (B10760008) in the culture medium with their heavy counterparts. sigmaaldrich.com For trypsin-based proteomics, labeling both arginine and lysine is essential as trypsin cleaves C-terminal to these residues, ensuring that nearly all resulting peptides are labeled. sigmaaldrich.com The medium must be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids. thermofisher.com Refinements to this basic protocol include "pulsed SILAC" (pSILAC), where the heavy label is introduced for a defined period to measure rates of protein synthesis and turnover, providing a dynamic view of the proteome. nih.gov

For in vivo studies, protocols typically involve intravenous administration of the labeled tracer. nih.gov A primed-constant infusion protocol is often used to achieve a steady isotopic steady state in the plasma, allowing for the calculation of metabolic fluxes under stable conditions. Alternatively, a bolus pulse of the tracer can be administered, followed by serial blood sampling to determine the kinetics of the tracer's appearance and disappearance and its conversion to downstream metabolites. acs.orgnih.gov The choice between these methods depends on whether the research aims to measure steady-state flux or dynamic metabolic responses. These protocols have been applied to study arginine metabolism in various physiological and pathological states, including sepsis and critical illness. nih.gov

Computational Approaches for Data Processing and Interpretation of 15N4 Isotopic Enrichment

The analysis of data from stable isotope labeling experiments relies heavily on sophisticated computational tools, primarily for processing mass spectrometry (MS) data. After MS analysis, raw data files contain information on the mass-to-charge ratio (m/z) and intensity of detected ions. Specialized software is required to identify peptides and metabolites, distinguish between their "light" and "heavy" isotopic forms, and calculate accurate abundance ratios.

Several software packages are available for analyzing SILAC-based proteomics data, including MaxQuant, Census, and UNiquant. acs.orgckisotopes.com These programs automate the process of identifying peptide pairs (light vs. heavy), calculating the area under the curve for their respective chromatographic peaks, and determining the ratio of these areas, which reflects the relative protein abundance. ckisotopes.com They can also correct for factors like incomplete labeling and natural isotopic abundance of other elements within the peptide.

For metabolomics and metabolic flux analysis using this compound, tools such as MAVEN, mzMatch-ISO, and Escher-Trace are employed. escholarship.orgnih.gov These platforms can identify metabolites and their isotopologues (molecules that differ only in their isotopic composition) and calculate the fractional enrichment of the 15N label in each metabolite. This information is crucial for calculating metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov Escher-Trace, for example, provides a user-friendly interface to visualize isotopic enrichment data directly on metabolic pathway maps, facilitating biological interpretation. escholarship.org

Table 2: Selected Software for Analyzing 15N Isotope Labeling Data

Software Primary Application Key Features Reference
MaxQuant Quantitative Proteomics (SILAC) Peptide identification, protein quantification, label-free quantification acs.org
Census Quantitative Proteomics (SILAC, 15N) Calculates enrichment ratios, predicts isotope distributions, corrects for errors ckisotopes.com
UNiquant Quantitative Proteomics (SILAC) Supports data from various MS platforms, including data-independent acquisition (DIA) acs.org
Escher-Trace Metabolic Flux Analysis Web-based, corrects for natural isotope abundance, visualizes data on pathway maps escholarship.org
MAVEN Metabolomics Processes and visualizes mass spectrometry-based metabolomics data, including isotope tracing nih.gov

Mitigation of Isotope Effects and Label Scrambling in Metabolic Pathways

A significant challenge in stable isotope tracing studies is the potential for metabolic conversion of the labeled tracer into other molecules, a phenomenon known as "label scrambling." In studies using labeled arginine, the most commonly reported issue is the enzymatic conversion of arginine to proline. nih.govnih.gov This conversion can compromise the accuracy of quantification in SILAC experiments because a portion of the "heavy" label intended for arginine-containing peptides inadvertently appears in proline-containing peptides, splitting the heavy peptide ion signal. nih.gov

Several strategies have been developed to mitigate this issue. The most straightforward approach is to supplement the SILAC culture medium with a high concentration of unlabeled proline (e.g., 200 mg/L). researchgate.net This excess proline effectively inhibits the net conversion of arginine to proline via feedback mechanisms, without affecting the incorporation of labeled arginine. nih.gov This method has been shown to be effective across various cell lines, including embryonic stem cells. nih.govresearchgate.net

Another innovative approach involves adjusting the labeling scheme itself. By using [15N4]-arginine in the "light" condition and [13C6,15N4]-arginine in the "heavy" condition, any conversion to proline will result in [15N1]-proline and [13C5,15N1]-proline, respectively. Since the rate of conversion is assumed to be the same in both cell populations, the effect on the final peptide ratio is cancelled out, providing an internal correction for the artifact. uu.nl

While kinetic isotope effects—where the difference in mass between isotopes causes them to react at different rates—are a theoretical concern, they are generally considered negligible for heavy atoms like 15N and 13C in biological systems, in contrast to the more significant effects seen with deuterium (B1214612) (2H) labeling. sigmaaldrich.com

Integration of this compound Data with Systems Biology Approaches

Data generated using this compound are exceptionally valuable when integrated into a broader systems biology framework. Metabolic flux analysis (MFA) is a key application where isotope tracing data is used to build quantitative models of cellular metabolism. creative-proteomics.com By tracking the incorporation of 15N from arginine into downstream metabolites like citrulline, ornithine, and polyamines, researchers can calculate the flux through critical pathways such as the nitric oxide synthase (NOS) and arginase pathways. nih.gov

Combining 15N labeling from arginine with 13C-labeled tracers (e.g., 13C-glucose) allows for simultaneous metabolic flux analysis of both nitrogen and carbon metabolism. nih.gov This dual-isotope approach provides a more comprehensive picture of how different metabolic networks are interconnected. For example, it can elucidate how carbon backbones from glycolysis and the TCA cycle are integrated with nitrogen from amino acids to synthesize new molecules. nih.gov This integrated analysis is essential for understanding the metabolic reprogramming that occurs in complex diseases like cancer or in response to various physiological stimuli. The quantitative flux maps generated from these studies can be overlaid with other 'omics' data, such as proteomics and transcriptomics, to build multi-layered models that connect gene expression and protein levels to metabolic function.

Q & A

Q. How can the isotopic purity of L-Arginine-<sup>15</sup>N4 hydrochloride be verified experimentally?

Isotopic purity is critical for reliable tracer studies. Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify <sup>15</sup>N incorporation. For MS, compare the mass-to-charge ratio (m/z) of labeled vs. unlabeled arginine, while NMR can detect <sup>15</sup>N chemical shifts. Ensure calibration with certified reference standards. Suppliers typically report isotopic enrichment (e.g., ≥98.5% <sup>15</sup>N), but independent validation is recommended .

Q. What protocols are recommended for incorporating L-Arginine-<sup>15</sup>N4 hydrochloride into bacterial cultures for isotopic labeling of proteins?

For bacterial cultures, grow cells in minimal media supplemented with L-Arginine-<sup>15</sup>N4 hydrochloride (e.g., 100 mg added at OD600 ~0.28). Induce protein expression with IPTG after a 50-minute incubation. Harvest cells post-overnight growth (OD600 ~2.3) . Monitor labeling efficiency via SDS-PAGE and confirm via NMR or MS.

Q. How should researchers handle discrepancies in isotopic labeling efficiency across experimental replicates?

Standardize growth conditions (temperature, media composition, induction timing) and validate batch-to-batch consistency of the labeled compound. Use internal controls (e.g., unlabeled arginine) and repeat experiments with fresh reagent batches. Cross-validate results using orthogonal techniques like MS and NMR .

Advanced Research Questions

Q. What experimental strategies mitigate non-uniform <sup>15</sup>N incorporation in enzyme studies, as observed in NMR-based titration assays?

Non-uniform labeling may arise from metabolic scrambling or incomplete isotope uptake. Optimize labeling by:

  • Pulse-labeling : Add L-Arginine-<sup>15</sup>N4 hydrochloride during mid-log phase to limit metabolic diversion.
  • Deuterated media : Use deuterated minimal media to reduce background noise in NMR.
  • Silent labeling : Combine <sup>15</sup>N with <sup>13</sup>C or <sup>2</sup>H to isolate specific resonances . Post-experiment, use spectral deconvolution software to correct for uneven labeling.

Q. How can researchers reconcile contradictory data between activity assays and structural analyses (e.g., NMR) when using isotopically labeled arginine?

Contradictions may stem from isotopic effects on enzyme kinetics or structural dynamics. For example, if activity assays show no change but NMR reveals altered conformational states:

  • Perform molecular dynamics simulations to assess isotope-induced structural perturbations.
  • Conduct stopped-flow kinetics to detect transient changes in catalytic intermediates.
  • Validate using site-directed mutagenesis to isolate arginine’s role in active sites .

Q. What methodologies ensure the chemical and isotopic purity of L-Arginine-<sup>15</sup>N4 hydrochloride during in-house synthesis?

Follow pharmacopeial guidelines for purity testing:

  • Heavy metals : Limit to ≤20 ppm via atomic absorption spectroscopy (AAS) .
  • Ammonium : Quantify via distillation under reduced pressure (≤0.02%) .
  • Isotopic enrichment : Use isotope ratio MS (IR-MS) to confirm ≥98.5% <sup>15</sup>N . For synthesis, employ ion-exchange chromatography to separate labeled arginine from byproducts and validate via <sup>1</sup>H/<sup>13</sup>C NMR .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility when using L-Arginine-<sup>15</sup>N4 hydrochloride?

  • Documentation : Report exact concentrations, media formulations, and timing of isotope addition.
  • Replicates : Include biological and technical replicates to account for variability.
  • Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with metadata .

Q. What statistical approaches are recommended for analyzing data from isotope tracing studies?

Use mixed-effects models to account for batch variability in isotopic incorporation. For time-course data, apply kinetic modeling (e.g., Michaelis-Menten) with Bayesian inference to quantify uncertainty. Tools like MetaboAnalyst or Skyline can automate isotopic peak integration .

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